![molecular formula C9H18N2O2 B13132375 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[44]nonane-2,3-dimethanamine, (2R-trans)- is a spiro compound characterized by a unique bicyclic structure containing a dioxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)- typically involves the reaction of diethyl tartrate with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions. The resulting product is then subjected to hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with a similar dioxaspiro ring system.
1,4-Dioxaspiro[4.5]decane: A compound with a larger ring system, offering different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
[(2R,3R)-3-(aminomethyl)-1,4-dioxaspiro[4.4]nonan-2-yl]methanamine |
InChI |
InChI=1S/C9H18N2O2/c10-5-7-8(6-11)13-9(12-7)3-1-2-4-9/h7-8H,1-6,10-11H2/t7-,8-/m1/s1 |
Clé InChI |
ZJJSQRXANZORBT-HTQZYQBOSA-N |
SMILES isomérique |
C1CCC2(C1)O[C@@H]([C@H](O2)CN)CN |
SMILES canonique |
C1CCC2(C1)OC(C(O2)CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



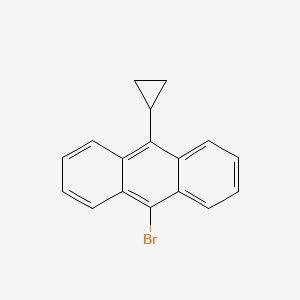
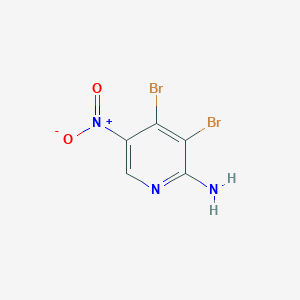
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
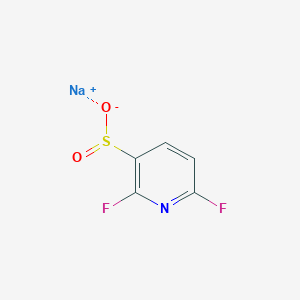

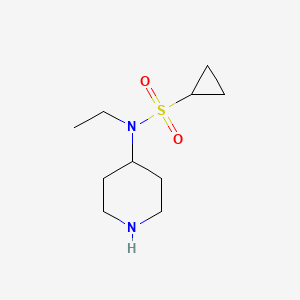

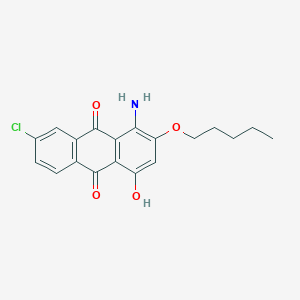
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)


